molecular formula C4H5ClN2 B1583533 4-(Chloromethyl)-1h-imidazole CAS No. 23785-22-0

4-(Chloromethyl)-1h-imidazole

Cat. No.: B1583533
CAS No.: 23785-22-0
M. Wt: 116.55 g/mol
InChI Key: HCGYTFXTHWTYFK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1h-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1h-imidazole typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1h-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted imidazoles.

    Oxidation: The compound can be oxidized to form imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid under appropriate conditions.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl-imidazole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted imidazoles (e.g., 4-(aminomethyl)-1h-imidazole)
  • Imidazole-4-carboxaldehyde
  • Imidazole-4-carboxylic acid

Scientific Research Applications

4-(Chloromethyl)-1h-imidazole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antifungal and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1h-imidazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    4-(Bromomethyl)-1h-imidazole: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different physical properties and reactivity due to the presence of bromine.

    4-(Hydroxymethyl)-1h-imidazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions.

    4-(Methyl)-1h-imidazole: Lacks the halogen group, resulting in different reactivity and applications.

Uniqueness: 4-(Chloromethyl)-1h-imidazole is unique due to the presence of the chloromethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications in various fields.

Properties

IUPAC Name

5-(chloromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYTFXTHWTYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276912
Record name 4-(chloromethyl)-1h-imidazole
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Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23785-22-0
Record name 5-(Chloromethyl)-1H-imidazole
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Record name NSC 176148
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Record name 23785-22-0
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Record name 4-(chloromethyl)-1h-imidazole
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Record name 23785-22-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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